Methyl 2-oxo-1-pyrrolidineacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-8-4-2-3-6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZYDTXCOFUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975186 | |
| Record name | Methyl (2-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-88-4 | |
| Record name | Methyl 2-oxo-1-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59776-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-oxo-1-pyrrolidineacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxopyrrolidin-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2-OXO-1-PYRROLIDINEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6WYK3EP9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methyl 2 Oxo 1 Pyrrolidineacetate
Established Synthetic Routes and Protocols for Methyl 2-oxo-1-pyrrolidineacetate Production
The most well-established and industrially practiced method for the synthesis of this compound involves the N-alkylation of 2-pyrrolidinone (B116388) with a haloacetate ester. google.com This reaction is typically carried out in the presence of a strong base to deprotonate the lactam nitrogen, thereby forming a more nucleophilic species that readily reacts with the electrophilic haloacetate.
A common protocol involves the use of sodium methoxide (B1231860) as the base and methyl chloroacetate (B1199739) as the alkylating agent. google.com In this process, 2-pyrrolidinone is first treated with a methanolic solution of sodium methoxide. The methanol (B129727) is subsequently removed by distillation, often under reduced pressure, to drive the formation of the sodium salt of 2-pyrrolidinone. A solution of methyl chloroacetate in an inert solvent, such as toluene, is then added to the reaction mixture. The reaction temperature is typically maintained in the range of 20-110°C for several hours to ensure complete conversion. google.com Following the reaction, the inorganic salts formed as a byproduct are removed by filtration. The final product, this compound, is then isolated and purified by distillation under reduced pressure. google.com
Another established variation of this method involves the reaction of 2-oxopyrrolidine with an alkali metal or a metal hydride, such as sodium hydride, to form the corresponding alkali metal derivative. This is then treated with a haloacetate ester, for example, methyl chloroacetate or methyl bromoacetate.
The following table summarizes typical reaction parameters for the established synthesis of this compound:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield | Reference |
| 2-Pyrrolidinone | Methyl Chloroacetate | Sodium Methoxide | Toluene | 20-110 | 5 | High (for subsequent product) | google.com |
| 2-Pyrrolidinone | Methyl Chloroacetate | Sodium Methoxide | Toluene | 60 | 4 | 83.2% (after distillation) | google.com |
Recent Advancements and Innovations in this compound Synthesis
While the traditional methods are robust, recent research has focused on improving the efficiency, safety, and environmental footprint of the synthesis of N-substituted pyrrolidones, including intermediates like this compound. These advancements primarily revolve around the use of alternative energy sources and catalytic systems.
Microwave-Assisted Synthesis: A significant development in organic synthesis is the use of microwave irradiation to accelerate reaction rates. For the synthesis of N-substituted pyrrolidones, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. This is attributed to the efficient and uniform heating of the reaction mixture, which can minimize the formation of side products.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a promising technique. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can lead to a more efficient mass transfer and activation of the reacting species. While specific studies on the ultrasound-assisted synthesis of this compound are not widely reported, the successful application of this technique to other N-substituted pyrrolidones suggests its potential applicability.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) offers an efficient and cost-effective alternative to the use of strong, anhydrous bases and aprotic solvents. In this methodology, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated pyrrolidinone anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This allows the reaction to proceed under milder conditions, often with improved yields and easier work-up procedures.
Implementation of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. For the production of this compound, several green strategies can be envisioned and are being explored for related compounds.
Use of Greener Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents like toluene. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical fluids. For the N-alkylation of 2-pyrrolidinone, the use of water as a solvent in conjunction with phase-transfer catalysis is a viable green alternative.
Solvent-Free and Catalytic Conditions: An even greener approach is to conduct reactions under solvent-free conditions. This minimizes waste and simplifies product purification. The development of highly efficient catalysts, including solid-supported catalysts and ionic liquids, can facilitate solvent-free reactions. Ionic liquids, with their low vapor pressure and high thermal stability, can act as both the solvent and catalyst, offering a recyclable reaction medium.
The following table outlines some green chemistry approaches and their potential benefits for the synthesis of this compound:
| Green Chemistry Principle | Approach | Potential Benefits |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. |
| Energy Efficiency | Microwave or ultrasound assistance. | Shorter reaction times, lower energy consumption. |
| Catalysis | Phase-transfer catalysis, solid-supported catalysts. | Higher efficiency, easier separation, catalyst recycling. |
| Use of Renewable Feedstocks | Synthesis from bio-based sources like glutamic acid. | Reduced reliance on fossil fuels, improved sustainability. |
Role of Methyl 2 Oxo 1 Pyrrolidineacetate As a Key Synthetic Intermediate
Utility in Pharmaceutical Synthesis
In the pharmaceutical sector, Methyl 2-oxo-1-pyrrolidineacetate is a crucial intermediate for synthesizing a variety of therapeutic agents. chemimpex.com Its structural framework is a key component in the development of new drugs.
This compound and its derivatives are significant in the development of new analgesic compounds. chemimpex.comnih.gov The pyrrolidine (B122466) scaffold is instrumental in creating molecules with pain-relieving properties. nih.govnih.gov Research has focused on synthesizing novel pyrrolidine derivatives and evaluating their potential as analgesics. nih.gov For instance, a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates, which are bioisosteres of known analgesics, have been synthesized for this purpose. mdpi.com Studies have shown that certain N-methyl derivatives in this class exhibit superior analgesic efficacy compared to existing drugs like meloxicam (B1676189) in preclinical models. mdpi.com
The compound serves as a key intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com Pyrrolidine-containing structures are explored for their ability to inhibit enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in the inflammatory process. nih.govmdpi.com The synthesis of novel pyrrolidine derivatives is a strategy employed to discover new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes in vitro, suggesting its potential as an anti-inflammatory agent. mdpi.comnih.gov
This compound is a well-established building block in the synthesis of nootropic agents, most notably Piracetam. cymitquimica.comlgcstandards.com Piracetam, chemically known as 2-oxo-1-pyrrolidine acetamide, is a cyclic derivative of the neurotransmitter GABA. chemicalbook.comnewdrugapprovals.org
The synthesis of Piracetam from a pyrrolidone base typically involves N-alkylation. newdrugapprovals.org In one common pathway, 2-pyrrolidone is reacted with a strong base like sodium methoxide (B1231860) to form the sodium salt of 2-pyrrolidone. chemicalbook.comnewdrugapprovals.org This salt then undergoes a condensation reaction with an ester of chloroacetic acid, such as methyl chloroacetate (B1199739) or ethyl chloroacetate, to produce the corresponding ester of 2-oxo-1-pyrrolidineacetic acid (methyl or ethyl 2-oxo-1-pyrrolidineacetate). chemicalbook.comnewdrugapprovals.orggoogle.com In the final step, this intermediate is subjected to amination, where it reacts with ammonia (B1221849) to yield Piracetam. chemicalbook.com This process has been reported with yields around 76-82.4%. chemicalbook.compatsnap.com
Interactive Table: Synthesis of Piracetam
| Step | Reactants | Product | Reference |
|---|---|---|---|
| 1. Salt Formation | 2-Pyrrolidone, Sodium Methoxide | Sodium salt of 2-pyrrolidone | chemicalbook.comnewdrugapprovals.org |
| 2. Condensation | Sodium salt of 2-pyrrolidone, Methyl Chloroacetate | This compound | newdrugapprovals.orggoogle.com |
| 3. Amination | this compound, Ammonia | Piracetam (2-oxo-1-pyrrolidine acetamide) | chemicalbook.com |
The utility of this compound extends to the construction of a wide array of bioactive molecules beyond those previously mentioned. chemimpex.com The five-membered pyrrolidine ring is a versatile scaffold favored by medicinal chemists for developing treatments for various human diseases. nih.gov This compound serves as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives, which are investigated as anti-amnesic agents. cymitquimica.com It is also used in the creation of (acylamino)acridines, which act as choline (B1196258) uptake enhancers. cymitquimica.com The inherent stereochemistry and three-dimensional nature of the pyrrolidine ring allow for detailed exploration of the pharmacophore space, which is critical for designing molecules with specific biological targets. nih.gov
As a versatile intermediate, this compound plays a strategic role in drug discovery programs. chemimpex.com The ability to generate a library of diverse compounds from a common scaffold is a cornerstone of modern drug discovery. nih.govnih.gov By modifying the pyrrolidine core of this intermediate, chemists can systematically alter the properties of the resulting molecules to optimize their biological activity and pharmacokinetic profiles. nih.govnih.gov This approach was exemplified in the development of a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, where optimization of a lead compound involved modifications to improve selectivity and metabolic stability, ultimately leading to a clinical candidate. nih.gov
Integration into Agrochemical Development
Beyond pharmaceuticals, this compound is utilized in the development of agrochemicals. chemimpex.com It serves as an intermediate in the formulation of products aimed at enhancing crop protection. chemimpex.com Research in this area focuses on creating more effective and environmentally considerate pesticides and herbicides, and this compound contributes to these efforts. chemimpex.com
Intermediate for Pesticide Formulation and Derivatization
In the agrochemical industry, this compound is explored as a foundational component in the formulation of modern pesticides. chemimpex.compschemicals.com The compound serves as a crucial starting material for the synthesis of more complex active ingredients. Research in this area focuses on creating more effective and environmentally friendly pesticides. chemimpex.com The pyrrolidinone core of the molecule is a key structural motif found in various biologically active compounds, and its presence in this compound allows chemists to build upon this scaffold to develop novel pesticidal agents. The process often involves derivatization, where the core structure is chemically modified to enhance efficacy against specific pests while minimizing impact on non-target organisms.
Contribution to Herbicide Synthesis and Optimization
The utility of this compound extends significantly to the synthesis and optimization of herbicides. chemimpex.com The compound is a valuable intermediate for creating new herbicidal molecules designed for high efficiency and crop selectivity. chemimpex.comnih.gov The need for new herbicides is driven by the challenges of weed resistance and the demand for safer agricultural products. google.com
The synthesis of modern herbicides often involves multi-step procedures where intermediates like this compound are essential building blocks. nih.gov Its chemical reactivity allows for its incorporation into larger, more complex structures, a common strategy in the development of aryloxyphenoxypropionates (APPs), a class of herbicides that target specific enzymes in weeds. researchgate.net Patents related to pyrrolidinone-based herbicides underscore the importance of this chemical class in controlling undesirable vegetation, further highlighting the value of its derivatives in agricultural applications. google.com
Involvement in Material Science Research
Beyond agriculture, this compound is an important compound in material science, where its unique properties are leveraged to create new polymers and functional materials. chemimpex.com
Development of Enhanced Polymeric Materials
This compound is employed in the development of new polymeric materials with enhanced properties for various industrial applications. chemimpex.com The incorporation of the pyrrolidinone structure into polymer chains can be used to modify the final material's characteristics, such as thermal stability, solubility, and mechanical strength. This makes it a target for researchers aiming to design polymers with specific, tailored functionalities for advanced applications. While not a polymer itself, it can be used as a monomer or a modifying agent in polymerization processes. For instance, polymers used as inert ingredients in pesticide formulations are often complex structures designed for specific functions, and building blocks like this compound are integral to this type of molecular engineering. federalregister.gov
Contribution to Novel Material Synthesis and Functionalization
The compound serves as a versatile reagent for exploring new synthetic pathways to discover novel compounds and materials. chemimpex.com Its ability to participate in various chemical reactions makes it a valuable tool for functionalization—the process of adding new functions or properties to a material. This is evident in research where pyrrolidone-fused derivatives are synthesized to create molecules with specific biological activities, such as kinase inhibitors. mdpi.com Although aimed at pharmaceuticals, this research demonstrates the compound's role as a versatile building block for creating highly functionalized, complex molecules. This same principle applies to creating novel materials where specific chemical groups are added to achieve desired properties, such as in the synthesis of ferrocene-containing compounds used as flame retardants or catalysts. mdpi.com
Applications of Methyl 2 Oxo 1 Pyrrolidineacetate in Advanced Chemical Sciences
Medicinal Chemistry Research Initiatives
The distinct chemical architecture of Methyl 2-oxo-1-pyrrolidineacetate, featuring a reactive pyrrolidine (B122466) ring, has garnered considerable attention in medicinal chemistry. chemimpex.com Researchers have successfully leveraged this structure to explore novel therapeutic agents and contribute to significant drug discovery efforts. chemimpex.com
Exploration of Novel Therapeutic Agents Utilizing the Compound's Structure
The pyrrolidine core of this compound serves as a valuable scaffold in the design and synthesis of new therapeutic agents. chemimpex.com Its inherent properties allow for a variety of chemical modifications, enabling the creation of a diverse range of molecules with potential medicinal applications. This adaptability makes it a key building block in the development of compounds targeting a wide array of biological pathways. For instance, it is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives, which have shown potential as anti-amnesic agents. cymitquimica.com Furthermore, it is a key component in the synthesis of (acylamino)acridines, which are being investigated as choline (B1196258) uptake enhancers. cymitquimica.com
Direct Contributions to Drug Discovery Efforts
This compound has made direct and impactful contributions to the field of drug discovery. chemimpex.com It serves as a crucial intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of analgesics and anti-inflammatory drugs. chemimpex.com The compound's structure is also related to the development of novel treatments for neurological disorders. For example, derivatives of 2-oxo-1-pyrrolidine are being explored for their potential in treating conditions like epilepsy. google.com Research into 1,3,5-triaryl-1H-pyridin-2-one derivatives, which are structurally related to the pyrrolidone core, has led to the discovery of noncompetitive AMPA receptor antagonists, a class of drugs with implications for epilepsy and other neurological diseases. nih.gov
Organic Chemistry Research and Methodological Advancement
In the realm of organic chemistry, this compound is a compound of great interest, facilitating the investigation of new synthetic pathways and the discovery of novel bioactive compounds. chemimpex.com
Investigation of New Synthetic Pathways and Reaction Mechanisms
Chemists frequently employ this compound to explore innovative synthetic routes and reaction mechanisms. chemimpex.com Its reactivity and stability make it an ideal substrate for a wide range of chemical transformations. chemimpex.com For example, it can be synthesized from 2-pyrrolidinone (B116388) and methyl bromoacetate, providing a reliable method for its production in a laboratory setting. chemicalbook.com The study of such reactions not only provides efficient ways to produce the compound itself but also expands the toolkit of synthetic organic chemists, enabling the construction of more complex molecules.
Discovery of Novel Compounds with Potential Bioactivity through Derivatization
The derivatization of this compound has proven to be a fruitful strategy for discovering new compounds with potential biological activity. By modifying the core structure, chemists can generate libraries of related compounds that can be screened for various therapeutic effects. chemimpex.com This approach has led to the identification of numerous derivatives with promising pharmacological profiles. Patents have been filed for various 2-oxo-1-pyrrolidine derivatives, highlighting their potential as novel intermediates in the synthesis of drugs like S-α-ethyl-2-oxo-1-pyrrolidine acetamide. google.com
Role in Fine Chemical Production and Specialty Chemical Synthesis
Beyond its applications in research, this compound is a valuable component in the production of fine and specialty chemicals. chemimpex.com Its favorable properties, including stability and ease of handling, make it a practical choice for both laboratory and industrial-scale synthesis. chemimpex.com The compound's versatility extends to the agrochemical industry, where it is explored in the formulation of more effective and environmentally friendly pesticides and herbicides. chemimpex.com Furthermore, it is utilized in material science for the development of new polymers with enhanced properties for various industrial applications. chemimpex.com
Interactive Data Table: Research Applications of this compound
| Research Area | Specific Application | Key Findings/Significance | Citation |
| Medicinal Chemistry | Synthesis of anti-amnesic agents | Used as a reagent to create benzoquinolizidine and benzoindolizidine derivatives. | cymitquimica.com |
| Medicinal Chemistry | Development of choline uptake enhancers | Employed in the synthesis of (acylamino)acridines. | cymitquimica.com |
| Medicinal Chemistry | Synthesis of analgesics and anti-inflammatory drugs | Serves as a key intermediate in pharmaceutical synthesis. | chemimpex.com |
| Organic Chemistry | Exploration of new synthetic pathways | Used to investigate novel reaction mechanisms and synthetic routes. | chemimpex.com |
| Drug Discovery | Development of antiepileptic drugs | Derivatives of 2-oxo-1-pyrrolidine show potential for treating neurological disorders. | google.com |
| Agrochemicals | Formulation of pesticides and herbicides | Explored for creating more effective and environmentally friendly agrochemicals. | chemimpex.com |
| Material Science | Development of new polymers | Used to create polymers with enhanced industrial properties. | chemimpex.com |
Mechanistic and Biological Investigations Involving Methyl 2 Oxo 1 Pyrrolidineacetate Derivatives
Biochemical Studies and Biological Pathway Exploration
Methyl 2-oxo-1-pyrrolidineacetate and its related structures are valuable in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.
The compound serves as a useful tool in the investigation of enzyme interactions. netascientific.com Its structure can be modified to probe the active sites of enzymes, helping researchers understand substrate specificity. The exploration of how derivatives of this compound interact with specific biological receptors or enzymes is an active area of research. smolecule.com
Research into the metabolic fate of this compound and its derivatives provides insight into biochemical transformations within biological systems. sigmaaldrich.com For instance, it is used in the synthesis of Levetiracetam, where enzymatic hydrolysis is a key step. google.com In one synthetic method, (S)-α-ethyl-2-oxo-1-pyrrolidineacetate is produced with high purity, demonstrating a specific biochemical transformation. google.com
Derivatives in Neurochemical and Neurological Disorder Research
Derivatives of this compound have been synthesized and studied for their potential roles in neurochemical processes, particularly those relevant to neurological disorders like Alzheimer's disease.
This compound is a key reactant in the synthesis of tacrine (B349632) analogues. researchgate.net Specifically, the acylation of Tacrine and a related compound, DMTA, with this compound yields PTAA (a 2-oxo-1-pyrrolidineacetyl derivative of tacrine) and MKC-231, with reported yields of 79% and 65% respectively. researchgate.netresearchgate.net
The high-affinity choline (B1196258) transporter (HAChT) is a critical component in the synthesis of acetylcholine (B1216132) and is a marker for presynaptic cholinergic neurons. researchgate.net Derivatives of this compound have been investigated for their interaction with HAChT. researchgate.net Interestingly, in vitro studies using [3H]Hemicholinium-3 binding assays revealed that the synthesized tacrine derivatives, PTAA and DMTA, as well as MKC-231, did not show affinity for HAChT. researchgate.net
The cholinergic system is a major focus in Alzheimer's disease research due to the observed decline in cholinergic neurotransmission in affected individuals. researchgate.net The high-affinity choline transporter (HAChT) is reduced in Alzheimer's disease. researchgate.net While direct binding to HAChT was not observed for derivatives like PTAA and MKC-231, the rationale for their synthesis stems from the broader goal of developing compounds that can enhance cholinergic function. researchgate.net For example, N-acyl derivatives of THA have been shown to be choline uptake enhancers. researchgate.net The synthesis of compounds like PTAA and MKC-231 from this compound represents a strategic approach to modulate the cholinergic system, which has significant implications for Alzheimer's disease research. researchgate.net
Presence and Potential Biological Impact as a Constituent in Complex Natural Matrices
The study of naturally occurring compounds within complex mixtures is crucial for understanding their potential biological effects. This compound has been identified as a constituent in the smoke of agarwood, a resinous heartwood with a long history of use in traditional incense and medicine. This section explores the identification of this compound in agarwood smoke and its potential connection to the observed anti-inflammatory properties of the smoke.
Scientific analysis of the chemical composition of smoke generated from the burning of agarwood has led to the identification of a vast array of compounds. In a comprehensive study utilizing gas chromatography-mass spectrometry (GC-MS), researchers identified 484 distinct chemical constituents in the incense smoke from various types of agarwood. researchgate.net Among these compounds, this compound was detected, confirming its presence in this complex natural matrix. researchgate.net
The aforementioned study analyzed smoke from agarwood produced by different methods, including the whole-tree agarwood-inducing technique (AWIT), axe wounds (AAW), and burning-chisel-drilling agarwood (BCDA), as well as the wood of Aquilaria sinensis trees. researchgate.net The identification of this compound was specifically noted in the smoke from agarwood induced by axe wounds (AAW), with a relative content of 0.222%. researchgate.net This finding underscores the importance of advanced analytical techniques in elucidating the chemical profile of natural products and their pyrolytic derivatives.
Agarwood incense smoke has been shown to possess anti-inflammatory properties. researchgate.net The same study that identified this compound in the smoke also investigated its effects on inflammatory markers. The research demonstrated that the incense smoke from agarwood exhibited anti-inflammatory activity by inhibiting the release of tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) induced by lipopolysaccharides (LPS) in RAW264.7 cells, a commonly used macrophage cell line in inflammation research. researchgate.net
Analytical Chemistry Approaches for Methyl 2 Oxo 1 Pyrrolidineacetate
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For Methyl 2-oxo-1-pyrrolidineacetate, both gas and liquid chromatography are routinely utilized.
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. When coupled with a mass spectrometer (MS), it provides high sensitivity and specificity, allowing for both qualitative and quantitative analysis. The purity of this compound is often determined by GC, with purities of >97.0% being reported. tcichemicals.com
GC-MS analysis of related compounds, such as N-methyl-2-pyrrolidone (NMP), demonstrates the utility of this method. nist.gov For instance, optimizing GC parameters is essential for achieving consistent and accurate analysis, particularly for preventing peak broadening and tailing, which can affect resolution and quantification. chromatographyonline.com The use of appropriate syringe washes, like NMP itself, has been shown to improve injection consistency and peak shape in GC analysis of residual solvents in pharmaceuticals. chromatographyonline.com
In the analysis of structurally similar compounds, such as γ-glutamyl peptides, GC-MS is used to study their conversion to pyroglutamate (B8496135) (5-oxo-proline) derivatives. nih.gov This often involves a derivatization step, such as esterification with methanol (B129727), to increase the volatility of the analyte for GC analysis. nih.gov A similar derivatization approach, methyl esterification, is used for the GC-MS determination of fatty acids, highlighting a common strategy for analyzing less volatile compounds. nih.gov
Table 1: GC Parameters for Analysis of Related Compounds
| Parameter | Example Condition for NMP Analysis | Example Condition for Fatty Acid Methyl Esters |
|---|---|---|
| Instrument | Agilent 6850/6890 GC | Not Specified |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Injection Port | Packed or Capillary | Not Specified |
| Syringe | 10-μL autosampler syringe | Not Specified |
| Syringe Wash | N-methyl-2-pyrrolidone | Not Specified |
| Column Type | Capillary | Not Specified |
| Carrier Gas | Not Specified | Not Specified |
| Boiling Point (NMP) | 202 °C | N/A |
This table presents example parameters from studies on related compounds to illustrate typical GC setups. chromatographyonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Several suppliers report a purity of greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.comadvatechgroup.com
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a robust method for separating and detecting related compounds in complex matrices. For example, a detailed method for the analysis of N-methyl-2-pyrrolidone (NMP) in bovine liver utilizes reversed-phase HPLC with positive electrospray tandem mass spectrometry. fda.gov This method involves extraction of the analyte, separation on a hydrophobic column, and detection using multiple reaction monitoring (MRM) mode for high specificity and confirmation. fda.gov The mobile phase in such applications is often a mixture of acetonitrile (B52724) and water with an additive like formic acid to improve chromatographic peak shape and ionization efficiency. fda.gov The suitability of N-methyl-2-pyrrolidone as a solvent for liquid chromatography is also well-established. sigmaaldrich.com
Table 2: Example HPLC-MS/MS Conditions for a Related Compound (NMP)
| Parameter | Condition |
|---|---|
| Chromatography | Hydrophobic High-Performance Liquid Chromatography (HPLC) |
| Detection | Positive Electro-spray Tandem Mass Spectrometry (MS/MS) |
| Mobile Phase | Acetonitrile:Water (1:1, v:v), 0.1% Formic Acid |
| Quantitation | External standard calibration of peak area ratios (NMP/d9-NMP) |
| Confirmation | Monitoring four precursor/product ion transitions |
Source: Adapted from FDA method for N-methyl-2-pyrrolidone analysis. fda.gov
Spectroscopic Methods in Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are available for this compound, which are used to confirm the presence and connectivity of the various atoms in the structure. wiredchemist.com The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide unambiguous evidence for the compound's identity. For the related compound N-methyl-2-pyrrolidone, ¹H NMR and ¹³C NMR spectral data are also readily available. chemicalbook.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. For this compound, key functional groups include the ester (C=O and C-O) and the lactam (amide C=O). Analysis of related compounds like 2-oxo-octanoic acid shows characteristic carbonyl (C=O) stretching frequencies around 1700-1800 cm⁻¹. rsc.org The IR spectrum for N-methyl-2-pyrrolidone is also well-documented and provides a reference for the pyrrolidinone ring system. nist.govspectrabase.com
Table 3: Key Spectroscopic and Physical Data for this compound
| Property | Value / Observation |
|---|---|
| Molecular Formula | C₇H₁₁NO₃ cymitquimica.com |
| Molecular Weight | 157.17 g/mol sigmaaldrich.com |
| ¹H NMR | Spectrum available wiredchemist.com |
| ¹³C NMR | Spectrum available wiredchemist.com |
| Refractive Index | n20/D 1.472 (lit.) sigmaaldrich.com |
| Density | 1.131 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Appearance | Colorless to light yellow clear liquid tcichemicals.com |
Advanced Separation Techniques in Compound Isolation and Purification Studies
Beyond standard chromatographic techniques, more advanced separation methods can be applied for the isolation and purification of compounds like this compound, especially in complex research applications or for achieving very high purity. While specific literature on advanced techniques for this particular compound is not extensively detailed in general sources, methods applicable to similar small organic molecules include preparative chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a scaled-up version of analytical HPLC. It is used to isolate larger quantities of a pure compound from a mixture. This technique would be suitable for purifying this compound synthesized in the laboratory to obtain a high-purity standard for analytical or biological studies.
Further purification could potentially involve techniques such as Supercritical Fluid Chromatography (SFC) , which uses a supercritical fluid (often carbon dioxide) as the mobile phase. SFC can offer faster separations and is a "greener" alternative to normal- and reversed-phase HPLC due to the reduced use of organic solvents. These advanced methods are crucial in pharmaceutical development and fine chemical production for ensuring the highest possible purity of intermediates and final products. chemimpex.com
Future Research Directions for Methyl 2 Oxo 1 Pyrrolidineacetate
Emerging Synthetic Strategies and Catalytic Approaches
The synthesis of methyl 2-oxo-1-pyrrolidineacetate and its derivatives is an area of active research, with a focus on developing more efficient and environmentally benign methods. While traditional synthetic routes have been established, the future lies in the exploration of novel catalytic systems and reaction pathways.
One promising avenue is the application of Friedel-Crafts-type reactions under milder conditions. Recent studies have explored the use of catalysts like aluminum trichloride (B1173362) to achieve one-step synthesis of related ketoesters, although yields currently remain low. mdpi.com Future work will likely focus on optimizing catalyst systems, reaction times, and temperatures to improve the efficiency of such methods. mdpi.com
Copper-catalyzed cross-coupling reactions represent another significant frontier. researchgate.net Researchers have demonstrated the potential of copper catalysts in forming C-N and C=O bonds for the synthesis of α-ketoamides, which are structurally related to this compound. researchgate.net Future investigations could adapt these copper-catalyzed methodologies to develop more direct and efficient syntheses of this compound itself, potentially through the coupling of simpler starting materials.
Furthermore, the development of one-pot multicomponent reactions and microwave-assisted synthesis is gaining traction for the creation of complex heterocyclic compounds derived from similar backbones. bohrium.com These strategies offer advantages in terms of reduced reaction times, increased yields, and simplified purification processes. Applying these modern synthetic techniques to the production of this compound could lead to more sustainable and cost-effective manufacturing processes.
Broadening Application Scope in Pharmaceutical and Agrochemical Industries
This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. chemimpex.com Its future in the pharmaceutical and agrochemical sectors will be defined by the expansion of its use in creating novel and more effective compounds.
In the pharmaceutical industry , this compound is a key intermediate for synthesizing drugs, including analgesics and anti-inflammatory agents. chemimpex.com Future research will likely focus on its role in the development of new therapeutic agents. For instance, it is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives, which have shown potential as anti-amnesic agents. cymitquimica.com It is also utilized in creating (acylamino)acridines that act as choline (B1196258) uptake enhancers. cymitquimica.com The exploration of new derivatives could lead to the discovery of compounds with enhanced efficacy and novel mechanisms of action.
The agrochemical industry also stands to benefit from further research into this compound. chemimpex.com It is already used in the formulation of pesticides and herbicides. chemimpex.com The drive for more environmentally friendly and target-specific agrochemicals will spur research into new derivatives. Future work could focus on developing pesticides with improved biodegradability and reduced off-target effects, as well as herbicides with novel modes of action to combat weed resistance.
Deeper Exploration of Biochemical and Pharmacological Roles of its Derivatives
A significant area for future research lies in unraveling the detailed biochemical and pharmacological roles of the derivatives of this compound. While it is known to be an important intermediate, a deeper understanding of how its structural modifications influence biological activity is crucial for rational drug and agrochemical design.
Future studies will likely involve comprehensive biochemical assays to understand how these derivatives interact with enzymes and other biological targets at a molecular level. chemimpex.com This could involve screening libraries of novel derivatives against a wide range of biological targets to identify new therapeutic and agrochemical leads. For example, derivatives of the related imidazo[2,1-b] chemimpex.comlgcstandards.comtcichemicals.comthiadiazole core, which can be synthesized using similar principles, have shown a broad spectrum of biological activities, including antitumor, antifungal, and anti-inflammatory properties. bohrium.com A similar systematic exploration of this compound derivatives could yield equally promising results.
Pharmacological profiling of new derivatives will also be essential. This includes detailed studies on their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy and potential off-target effects in cellular and animal models. This deeper understanding will be critical for advancing the most promising compounds through the development pipeline.
Development of Advanced Analytical Techniques for Trace Analysis and In-situ Monitoring
To support the advancements in synthesis and application, the development of more sophisticated analytical techniques will be paramount. The ability to perform trace analysis and in-situ monitoring of reactions involving this compound is essential for process optimization, quality control, and environmental monitoring.
Future research in this area should focus on developing highly sensitive and selective analytical methods. This could include the refinement of High-Performance Liquid Chromatography (HPLC) methods, which are already used to assess the purity of this compound. lgcstandards.com The development of new chromatographic columns and detection methods could enable the quantification of this compound and its derivatives at even lower concentrations.
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-oxo-1-pyrrolidineacetate in laboratory settings?
- Methodological Answer : Handling requires strict adherence to general laboratory safety practices. Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors or aerosols. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store in a sealed container away from oxidizers in a cool, dry, well-ventilated area . Avoid prolonged storage due to potential degradation .
Q. What synthetic routes are available for this compound?
- Methodological Answer : A common route involves reacting 2-pyrrolidinone with 2-chloroacetamide under basic conditions, followed by esterification with methanol . Alternative pathways include using ethyl 2-chloroacetate as a starting material, as described in US Patent 3,459,738 . Optimization should focus on solvent selection (e.g., DMF or THF) and temperature control (40–60°C) to minimize side reactions. Purity (>97%) can be confirmed via GC or HPLC .
Q. How should researchers address the lack of physicochemical data (e.g., melting/boiling points) for this compound?
- Methodological Answer : Experimental determination is critical. Use differential scanning calorimetry (DSC) for melting point analysis and distillation under reduced pressure for boiling point estimation. For solubility, perform incremental solvent titration (water, ethanol, DMSO) under controlled agitation. Record observations systematically to fill data gaps .
Advanced Research Questions
Q. How can researchers design stability studies for this compound given limited decomposition data?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
Q. What analytical strategies are recommended for impurity profiling in synthetic batches?
- Methodological Answer : Use orthogonal methods:
- HPLC-DAD/UV : Detect impurities at 210–254 nm using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 157.17 for parent ion) .
- Compare against reference standards like 2-pyrrolidinone or related acetates for structural confirmation .
Q. How should conflicting or missing ecotoxicity data influence waste disposal protocols?
- Methodological Answer : Apply the precautionary principle. Avoid environmental release; use chemical incineration with afterburners and scrubbers. For small spills, absorb with inert materials (silica gel, vermiculite) and dispose as hazardous waste under RCRA guidelines . Document disposal methods to comply with CERCLA and TSCA regulations .
Q. What experimental approaches can resolve contradictions in acute toxicity data?
- Methodological Answer : Perform in vitro assays (e.g., MTT or LDH release in HepG2 cells) to assess cytotoxicity. Use OECD TG 423 guidelines for acute oral toxicity in rodent models. Note that SDS gaps (e.g., missing LD50 values) require explicit risk mitigation, such as assuming worst-case toxicity (e.g., GHS Category 3) .
Q. How can this compound be utilized as an intermediate in multi-step syntheses (e.g., heterocyclic compounds)?
- Methodological Answer : The compound’s pyrrolidinone moiety enables ring-opening/functionalization. For example, in EP 4,374,877, it reacts with fluorinated benzaldehydes to form pyrrolo-pyridazine derivatives via nucleophilic substitution . Optimize reaction conditions (e.g., Pd catalysis for cross-coupling) and monitor intermediates via TLC or in situ IR .
Data Contradiction & Specialized Scenarios
Q. How should researchers interpret regulatory discrepancies (e.g., TSCA non-listing vs. CERCLA compliance)?
- Methodological Answer : Although not on the TSCA inventory, the compound is regulated under CERCLA as a "hazardous substance" if degradation byproducts (e.g., NOx) are emitted. Maintain documentation for EPA audits and ensure waste manifests align with 40 CFR 261 .
Q. What strategies mitigate risks in long-term storage given potential degradation?
- Methodological Answer :
Store under nitrogen atmosphere at –20°C in amber glass vials. Periodically test purity via GC-MS. If degradation exceeds 5%, reprocess via distillation or column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
